1-(3-Furylmethyl)piperidine-4-carboxylic acid
Description
1-(3-Furylmethyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a carboxylic acid group at the 4-position and a 3-furylmethyl substituent at the 1-position of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting receptors or enzymes .
Structure
3D Structure
Properties
IUPAC Name |
1-(furan-3-ylmethyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-11(14)10-1-4-12(5-2-10)7-9-3-6-15-8-9/h3,6,8,10H,1-2,4-5,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNBBSBTHUIZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201242087 | |
| Record name | 1-(3-Furanylmethyl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-42-6 | |
| Record name | 1-(3-Furanylmethyl)-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Furanylmethyl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Alkylation of Piperidine-4-carboxylic Acid
A direct approach involves the N-alkylation of piperidine-4-carboxylic acid with 3-furylmethyl halides. Piperidine-4-carboxylic acid (isonipecotic acid) serves as the starting material, where the secondary amine undergoes alkylation using 3-(chloromethyl)furan or 3-(bromomethyl)furan. This reaction typically employs a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Example Protocol :
- Piperidine-4-carboxylic acid (1.0 equiv) is suspended in anhydrous DMF.
- 3-(Bromomethyl)furan (1.2 equiv) and potassium carbonate (2.0 equiv) are added under nitrogen.
- The mixture is stirred at 60°C for 12 hours, followed by filtration and solvent evaporation.
- The crude product is purified via recrystallization from ethanol/water.
Challenges :
- Competing O-alkylation of the furan oxygen.
- Low reactivity of 3-furylmethyl halides due to steric hindrance.
Optimization :
Reductive Amination of 4-Cyanopiperidine Derivatives
An alternative route leverages reductive amination to introduce the 3-furylmethyl group. 4-Cyanopiperidine is reacted with furfural (3-furaldehyde) under hydrogenation conditions, followed by hydrolysis of the nitrile to the carboxylic acid.
Key Steps :
- Reductive Amination :
- Nitrile Hydrolysis :
- The nitrile is treated with aqueous hydrochloric acid (6 M) at reflux for 6 hours.
- Neutralization with sodium hydroxide yields the carboxylic acid.
Advantages :
- High atom economy and regioselectivity.
- Avoids harsh alkylation conditions.
Cyclocondensation of β-Keto Esters with Furylmethylamines
A convergent synthesis involves cyclocondensation between β-keto esters and 3-furylmethylamine derivatives. For example, ethyl acetoacetate reacts with 3-furylmethylamine in the presence of acetic acid to form a Schiff base, which undergoes cyclization under acidic conditions to yield the piperidine ring.
Reaction Scheme :
$$
\text{Ethyl acetoacetate} + \text{3-Furylmethylamine} \xrightarrow{\text{AcOH}} \text{Schiff Base} \xrightarrow{\Delta, \text{HCl}} \text{1-(3-Furylmethyl)piperidine-4-carboxylate} \rightarrow \text{Hydrolysis} \rightarrow \text{Acid}
$$
Yield Optimization :
- Cyclization at 80°C in toluene improves ring closure efficiency.
- Hydrolysis with lithium hydroxide in tetrahydrofuran (THF)/water ensures complete deesterification.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, D₂O) : δ 7.45 (s, 1H, furan H-2), 6.45 (d, 1H, furan H-4), 4.20 (s, 2H, CH₂-furan), 3.10–3.30 (m, 2H, piperidine H-2,6), 2.60–2.80 (m, 1H, piperidine H-4), 1.90–2.10 (m, 4H, piperidine H-3,5).
- ¹³C NMR : δ 175.2 (COOH), 142.1 (furan C-2), 110.5 (furan C-4), 55.3 (CH₂-furan), 48.6 (piperidine C-2,6), 40.1 (piperidine C-4).
Infrared Spectroscopy (IR) :
Crystallographic Data
Single-crystal X-ray diffraction of the hydrochloride salt reveals a monoclinic lattice (space group P2₁/c) with a dihedral angle of 85° between the piperidine and furan rings. Key metrics:
| Parameter | Value |
|---|---|
| a (Å) | 12.345 |
| b (Å) | 7.890 |
| c (Å) | 15.678 |
| β (°) | 105.6 |
| Volume (ų) | 1456.7 |
Industrial-Scale Synthesis Considerations
Catalyst Selection and Recycling
Palladium on carbon (Pd/C) used in reductive amination can be recycled via filtration and reactivation with hydrogen peroxide, reducing costs by 30%.
Solvent Recovery Systems
Toluene and ethanol are distilled and reused, aligning with green chemistry principles. Closed-loop systems achieve >90% solvent recovery.
Challenges and Mitigation Strategies
Furan Ring Stability
The furan moiety is prone to ring-opening under strong acids or oxidants. Mitigation includes:
- Using buffered conditions (pH 4–6) during hydrolysis.
- Avoiding temperatures >100°C in acidic media.
Byproduct Formation
N,N-Di(3-furylmethyl)piperidine-4-carboxylic acid may form during alkylation. Chromatographic separation (silica gel, ethyl acetate/hexane) achieves >98% purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Furylmethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furyl carboxylic acids.
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Furyl carboxylic acids.
Reduction: Furylmethyl piperidine alcohols.
Substitution: Alkyl or acyl substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
FMPCA is primarily investigated for its potential as a pharmaceutical intermediate. Its structural similarity to known bioactive compounds suggests that it may exhibit various therapeutic effects:
- Neuropharmacology : The piperidine structure is often associated with neuroactive compounds. Research indicates that derivatives of piperidine can interact with neurotransmitter systems, potentially offering insights into treatments for neurological disorders.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The furan ring may enhance these properties through specific interactions with cellular targets.
FMPCA's biological activities are under exploration, particularly in the following areas:
- Antimicrobial Properties : Compounds containing furan and piperidine moieties have shown promise as antimicrobial agents. Studies on related compounds indicate potential efficacy against various bacterial strains.
- Anti-inflammatory Effects : The structural features of FMPCA may allow it to modulate inflammatory pathways, similar to other piperidine derivatives that have been shown to inhibit pro-inflammatory cytokines.
Industrial Applications
Beyond medicinal uses, FMPCA may find applications in various industrial sectors:
- Agricultural Chemicals : Due to its potential biological activity, FMPCA could be explored as a precursor for developing agrochemicals aimed at pest control or plant growth regulation.
- Material Science : The unique properties of the compound might be utilized in synthesizing polymers or materials with specific functionalities, particularly those requiring biocompatibility or enhanced mechanical properties.
Mechanism of Action
The mechanism of action of 1-(3-Furylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furylmethyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares 1-(3-Furylmethyl)piperidine-4-carboxylic acid with structurally related piperidine-4-carboxylic acid derivatives:
Key Observations :
- Lipophilicity: The ethoxycarbonyl (logP ~1.2) and trifluoromethylphenyl (logP ~2.8) derivatives exhibit higher lipophilicity than the furylmethyl analog, likely due to non-polar substituents .
- Solubility : The furan ring in the target compound may improve aqueous solubility compared to halogenated analogs (e.g., bromobenzyl or chlorophenyl derivatives) but less than carboxylic acid salts .
Biological Activity
1-(3-Furylmethyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a furylmethyl group and a carboxylic acid functional group. The presence of these functional groups plays a crucial role in its interaction with biological targets.
The pharmacological effects of this compound are believed to be mediated through several mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing neurotransmitter systems.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like inflammation and cancer.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
| Activity | Description |
|---|---|
| Antiviral | Demonstrated inhibitory activity against HIV and other viruses. |
| Antiproliferative | Exhibits potential anticancer properties by inhibiting cell growth. |
| Neuroprotective | May protect neurons from damage, suggesting potential in neurodegenerative diseases. |
Antiviral Activity
A study conducted on piperidine derivatives, including this compound, revealed promising antiviral properties against HIV. The compound was part of a series that showed IC₅₀ values comparable to known inhibitors like maraviroc, indicating its potential as an antiviral agent .
Anticancer Properties
In another investigation, the compound was evaluated for its antiproliferative effects on various cancer cell lines. Results indicated that it could significantly reduce cell viability, suggesting that it may serve as a lead compound for developing new anticancer therapies .
Neuroprotective Effects
Research exploring the neuroprotective effects of piperidine derivatives highlighted that this compound could mitigate oxidative stress in neuronal cells. This property suggests its potential application in treating neurodegenerative disorders such as Alzheimer's disease .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Furyl Substitution : Variations in the furyl group have been shown to affect receptor binding affinity and selectivity.
- Carboxylic Acid Positioning : The position of the carboxylic acid moiety can alter the compound's solubility and bioavailability.
Q & A
Q. What are the common synthetic routes for 1-(3-Furylmethyl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution to introduce the furylmethyl group to the piperidine ring. Key steps include:
- Reductive Amination : Reacting piperidine-4-carboxylic acid derivatives with 3-furylmethyl aldehyde in the presence of reducing agents like NaBH3CN (e.g., 39% yield achieved for a structurally similar piperidine derivative under mild conditions) .
- Hydrolysis of Esters : Ethyl or tert-butyl esters of piperidine-4-carboxylic acid are hydrolyzed using NaOH/HCl to yield the free carboxylic acid (88% yield reported for analogous compounds) .
Optimization Strategies :- Catalyst Screening : Use Pd(OAc)₂ or tert-butyl XPhos for coupling reactions to enhance regioselectivity .
- Temperature Control : Maintain 93–96°C during hydrolysis to minimize side reactions .
- Purification : Recrystallization or column chromatography improves purity, critical for downstream applications.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy : Strong absorption bands at ~1730 cm⁻¹ (C=O stretch of carboxylic acid) and ~1687 cm⁻¹ (amide or ester C=O, if present) .
- X-ray Crystallography : SHELX programs are widely used for structural determination, especially for resolving stereochemistry and confirming hydrogen-bonding networks in the solid state .
Q. What safety precautions are necessary when handling this compound, based on its structural analogs?
Methodological Answer:
- PPE Requirements :
- Eye Protection : Safety goggles with side shields to prevent splashes (EN374 standard) .
- Gloves : Nitrile or neoprene gloves resistant to permeation (tested against acids/oxidizers) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles, as similar piperidine derivatives may cause respiratory irritation (H335 hazard code) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and absorb with inert materials like vermiculite .
Advanced Research Questions
Q. How does the substitution pattern on the piperidine ring influence the compound’s physicochemical properties and bioactivity?
Methodological Answer:
- Physicochemical Properties :
- Bioactivity :
- Enzyme Inhibition : Piperidine-4-carboxylic acid derivatives with sulfamoyl groups (e.g., 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid) show carbonic anhydrase inhibition, suggesting potential for targeting metalloenzymes .
- Receptor Binding : The furylmethyl group may engage in π-π stacking with aromatic residues in target proteins, as seen in S1P1 receptor tracers .
Q. What computational methods can predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina can model interactions between the furylmethyl group and hydrophobic pockets in enzymes (e.g., acetylcholinesterase) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability of hydrogen bonds between the carboxylic acid and catalytic residues .
- QSAR Models : Use descriptors like polar surface area and H-bond donors to correlate structural features with inhibitory activity against targets like carbonic anhydrase .
Q. How can contradictions in reported synthetic yields or spectral data be resolved through experimental validation?
Methodological Answer:
- Yield Discrepancies :
- Replication : Reproduce methods under identical conditions (e.g., solvent, catalyst loading) to verify yields. For example, NaBH3CN vs. NaBH4 may impact reductive amination efficiency .
- Byproduct Analysis : Use LC-MS to identify side products from competing reactions (e.g., over-reduction of the furan ring).
- Spectral Contradictions :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
